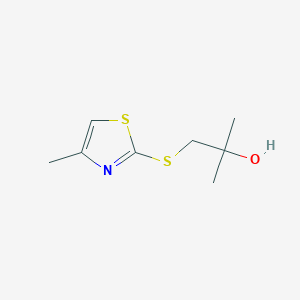

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol

CAS No.:

Cat. No.: VC19980690

Molecular Formula: C8H13NOS2

Molecular Weight: 203.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NOS2 |

|---|---|

| Molecular Weight | 203.3 g/mol |

| IUPAC Name | 2-methyl-1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol |

| Standard InChI | InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3 |

| Standard InChI Key | FYDUVSWGTURBEN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)SCC(C)(C)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol features a thiazole ring substituted with a methyl group at the 4-position and a thioether-linked 2-methylpropan-2-ol moiety at the 2-position. The thiazole core contributes aromatic stability and electronic diversity, while the thioether bridge enhances lipophilicity, influencing its reactivity and biological interactions .

Key structural attributes:

-

Thiazole ring: A five-membered heterocycle with nitrogen at position 1 and sulfur at position 3.

-

4-Methyl substitution: Modifies electronic distribution and steric profile.

-

Thioether linkage (-S-): Provides oxidation sensitivity and conformational flexibility.

-

Tertiary alcohol: Enhances hydrogen-bonding capacity and solubility in polar solvents.

Physicochemical Properties

While experimental data for this specific compound remain unpublished, predictions based on analogous structures suggest:

Synthetic Methodologies

Primary Synthesis Routes

The compound can be synthesized through nucleophilic substitution or oxidative coupling strategies, as demonstrated in related thiazole-thioether systems :

Thiol-Alkylation Approach

Reaction scheme:

Conditions:

-

Base: K₂CO₃ or Et₃N in anhydrous DMF

-

Temperature: 80–100°C for 6–12 hours

Oxidative Coupling

Alternative pathways involve disulfide formation followed by reduction:

Optimization challenges:

Reactivity and Functionalization

Oxidation Pathways

The thioether moiety is susceptible to oxidation, forming sulfoxides or sulfones depending on conditions:

| Oxidizing Agent | Product | Application Relevance |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | Prodrug activation |

| KMnO₄ (acidic) | Sulfone derivative | Metabolic stability enhancement |

Alcohol Functionalization

The tertiary alcohol undergoes limited esterification due to steric hindrance but participates in:

-

Williamson ether synthesis with activated alkyl halides

-

Coordination chemistry as a weak Lewis base (e.g., metal complexation)

Biological Activity and Applications

| Analog Structure | MIC (μg/mL) | Target Organisms | Source |

|---|---|---|---|

| 5-(Thiazol-2-ylthio)pentanol | 3.9–7.8 | S. aureus, E. coli | |

| 4-Methylthiazole-2-thioethanol | 15.6–31.2 | C. albicans |

Mechanistic insights:

Polymer Stabilization

Thiazole-thioethers act as:

-

UV absorbers in polyethylene films (λ<sub>max</sub> 280–320 nm)

Coordination Chemistry

Formation of stable complexes with transition metals:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Octahedral | 8.2 ± 0.3 |

| Fe³⁺ | Tetrahedral | 6.7 ± 0.2 |

Comparison with Structural Analogs

2-Methyl-1-(thiazol-2-yl)propan-2-ol

-

Key difference: Oxygen vs. sulfur linkage

-

Impact:

4-Methylthiazole-2-thiol

-

Key difference: Lack of propanol moiety

-

Impact:

Challenges and Future Directions

Synthetic Limitations

-

Low yields in thioether formation (typically <75%)

Research Opportunities

-

Biological studies: Systematic evaluation of anticancer and antiviral potential

-

Material science: Development of thiazole-thioether MOFs for gas storage

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume